![molecular formula C20H23N3O2S B2631724 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide CAS No. 894873-94-0](/img/structure/B2631724.png)
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
The compound “2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide” is a quinazolinone derivative . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utility . The molecular formula of the compound is C20H23N3O2S, and it has a molecular weight of 369.48.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives exhibit promising anticancer properties. Some quinazoline-based drugs, such as erlotinib and gefitinib , are used in the treatment of lung and pancreatic cancers . Researchers continue to explore novel quinazoline derivatives for their potential as targeted anticancer agents.
Antibacterial Properties
Quinazolinones have demonstrated antibacterial activity against various strains. Investigating the structure-activity relationships (SAR) of quinazolinone derivatives has led to the identification of potential antibacterial agents . Further studies may reveal specific mechanisms and optimize their efficacy.
Anti-Inflammatory Effects
The fused heterocyclic system of quinazolinones contributes to their anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them interesting candidates for drug development . Understanding their interactions with inflammatory mediators is crucial for therapeutic applications.
Anticonvulsant Potential
Quinazoline derivatives, including our compound of interest, have been investigated for their anticonvulsant effects. These molecules may act on neuronal ion channels or receptors, providing a basis for developing new antiepileptic drugs .
Analgesic Properties
Researchers have explored quinazolinones as potential analgesics. Their ability to modulate pain pathways makes them relevant for managing pain conditions . Investigating their binding affinity to relevant receptors is essential for optimizing analgesic activity.
Antifungal Activity
Quinazolines and quinazolinones have also shown antifungal potential. These compounds could serve as leads for developing novel antifungal agents . Understanding their mode of action and specificity against fungal pathogens is crucial for clinical applications.
Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. In A. G. Al-Kaf (Ed.), Quinazolinone and Quinazoline Derivatives (pp. 1–18). IntechOpen. DOI: 10.5772/intechopen.89203
Future Directions
Quinazolinone and its derivatives have been the focus of many research groups due to their diverse set of biological activities . They have been investigated as potential novel drug molecules . Several quinazoline derived compounds have been approved as drugs, for example, prazosin and doxazosine are used to treat benign prostatic hyperplasia and post-traumatic stress disorder, and erlotinib and gefitinib are used for the treatment of lung and pancreatic cancers . Therefore, “2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide”, being a quinazolinone derivative, may also hold potential for future drug development.
properties
IUPAC Name |
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-4-25-15-11-9-14(10-12-15)21-18(24)13-26-19-16-7-5-6-8-17(16)22-20(2,3)23-19/h5-12,22H,4,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGZKVDZVMSMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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